N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
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Overview
Description
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.
Linking the phenoxyacetamide moiety: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced via phenol derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a candidate for drug development targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole rings may interact with active sites, inhibiting or modulating the activity of specific proteins or pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to its specific structural features, such as the cyclopropyl group and the phenoxyacetamide moiety, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H15N7O2 |
---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H15N7O2/c23-13(18-15-19-14(20-21-15)10-5-6-10)7-24-12-4-2-1-3-11(12)22-8-16-17-9-22/h1-4,8-10H,5-7H2,(H2,18,19,20,21,23) |
InChI Key |
APADCCCRWPVISS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NC(=O)COC3=CC=CC=C3N4C=NN=C4 |
Origin of Product |
United States |
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